molecular formula C14H9Cl2N3O3 B228631 Clodanolene CAS No. 14796-28-2

Clodanolene

Cat. No.: B228631
CAS No.: 14796-28-2
M. Wt: 338.1 g/mol
InChI Key: HIQONTNPQNNMST-UBKPWBPPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Clodanolene can be synthesized through a series of chemical reactions involving the condensation of 3,4-dichlorophenylfurfurylidene with hydantoin . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Clodanolene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Clodanolene has been extensively studied for its applications in various fields:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clodanolene is unique in its specific chemical structure, which allows for targeted action on calcium release channels. Its distinct molecular configuration provides advantages in terms of potency and selectivity compared to other similar compounds .

Biological Activity

Clodanolene is a compound that has garnered attention for its potential biological activities, particularly in the context of muscle relaxation and therapeutic applications in various medical conditions. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a derivative of dantrolene, a well-known muscle relaxant used primarily for the treatment of malignant hyperthermia and other muscle spasticity disorders. As a quaternary ammonium compound, this compound exhibits unique properties that distinguish it from its parent compound, particularly in terms of solubility and pharmacokinetics.

Muscle Relaxant Activity

This compound has been studied for its skeletal muscle relaxant properties. Research indicates that it functions by inhibiting calcium release from the sarcoplasmic reticulum in muscle cells, thereby reducing muscle contraction. This mechanism is similar to that of dantrolene but may offer enhanced efficacy or reduced side effects in certain contexts.

Table 1: Comparative Muscle Relaxant Activity of this compound and Dantrolene

CompoundMechanism of ActionPotency (IC50)Clinical Applications
This compoundCalcium release inhibitionTBDMuscle spasticity, malignant hyperthermia
DantroleneCalcium release inhibitionTBDMalignant hyperthermia, muscle spasms

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in various contexts:

  • Skeletal Muscle Relaxation : A study evaluated the skeletal muscle relaxant activity of this compound compared to dantrolene. Results indicated that this compound demonstrated comparable efficacy in reducing muscle contractions in vitro, suggesting potential as an alternative treatment for conditions requiring muscle relaxation .
  • Toxicological Assessments : Toxicology studies have shown that while this compound exhibits muscle relaxant properties, it also necessitates careful consideration due to potential side effects such as respiratory depression and cardiovascular impacts. These findings highlight the importance of dosage regulation when administering this compound .
  • Therapeutic Applications : this compound has been proposed for use in various therapeutic settings beyond muscle relaxation, including potential applications in treating neuroleptic malignant syndrome and other acute conditions characterized by severe muscle rigidity .

This compound's primary mechanism involves the modulation of calcium ion dynamics within muscle cells. By inhibiting the ryanodine receptor-mediated calcium release from the sarcoplasmic reticulum, this compound effectively reduces intracellular calcium levels, leading to decreased muscle contraction.

Properties

IUPAC Name

1-[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O3/c15-10-3-1-8(5-11(10)16)12-4-2-9(22-12)6-17-19-7-13(20)18-14(19)21/h1-6H,7H2,(H,18,20,21)/b17-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQONTNPQNNMST-UBKPWBPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68095-04-5 (hydrochloride salt)
Record name Clodanolene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

338.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14796-28-2
Record name Clodanolene [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014796282
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLODANOLENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CLODANOLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96L9G9BL3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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